2-Amino-6-chloropyridine
Overview
Description
2-Amino-6-chloropyridine is a chemical compound that serves as a key intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of an amino group and a chlorine atom on the pyridine ring, which allows for further functionalization and the formation of complex structures. The compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of 2-amino-6-chloropyridine derivatives can be achieved through various methods. An efficient large-scale synthesis of 2-amino-4-chloropyridine, a related compound, has been reported, which could potentially be adapted for the synthesis of 2-amino-6-chloropyridine . Additionally, multicomponent reactions have been utilized to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, which demonstrate the versatility of amino-chloropyridine compounds in forming complex molecules . Furthermore, an electroorganic synthesis approach has been described for the conversion of 2-amino-5-chloropyridine to 6-aminonicotinic acid, showcasing the reactivity of chloroamino pyridines under electrochemical conditions .
Molecular Structure Analysis
The molecular structure of 2-amino-6-chloropyridine derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a cocrystal formed by 2-amino-5-chloropyridine has been elucidated using single-crystal X-ray diffraction, revealing the presence of hydrogen bonding interactions that stabilize the crystal structure . The molecular geometry and vibrational frequencies of such compounds can also be calculated using density functional theory (DFT), providing insight into their electronic properties .
Chemical Reactions Analysis
2-Amino-6-chloropyridine and its derivatives participate in a range of chemical reactions. They can undergo substitution reactions, as demonstrated by the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine . Additionally, unusual aromatic substitution reactions have been observed, such as the formation of 2-amino-4,5,6-trichloropyrimidine from 2-amino-4-hydroxy-5-nitropyrimidin-6-one . These reactions highlight the reactivity of the amino and chloro substituents on the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-chloropyridine derivatives are influenced by their molecular structure. The presence of substituents like amino and chloro groups can affect the compound's polarity, solubility, and reactivity. For example, the corrosion inhibition efficiency of synthesized pyridine derivatives has been found to increase with the concentration of the derivatives, indicating their potential application as corrosion inhibitors . The polymorphism observed in compounds like 2-amino-4-chloro-6-morpholinopyrimidine also reflects the impact of molecular variations on the physical properties of these compounds .
Scientific Research Applications
Vibrational Spectroscopy Studies
2-Amino-6-chloropyridine (2A6CP) has been extensively studied using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. These studies offer detailed insights into the vibrational properties of 2A6CP, which are essential for understanding its chemical behavior and potential applications in various fields. The research by Al-Otaibi (2015) provides a comprehensive analysis of these vibrational properties, including experimental and theoretical assessments (Al-Otaibi, 2015).
Electrocatalytic Synthesis Applications
In electrochemistry, 2A6CP is used in the synthesis of other valuable compounds. For instance, Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using 2-amino-6-chloropyridine under mild conditions. This kind of research opens avenues for environmentally friendly and efficient synthesis methods in industrial chemistry (Gennaro et al., 2004).
Medicinal Chemistry
In the field of medicinal chemistry, 2A6CP serves as a precursor for developing drugs with potential applications in treating diseases like Alzheimer's. Samadi et al. (2010) synthesized and evaluated a series of compounds derived from 2A6CP, highlighting their role as inhibitors for key enzymes related to Alzheimer's disease. This research demonstrates the compound's significance in creating new therapeutic agents (Samadi et al., 2010).
Organic Synthesis and Reaction Studies
2A6CP is also vital in organic synthesis, acting as a reactant or intermediate in various chemical reactions. Hamper and Tesfu (2007) demonstrated its use in the direct uncatalyzed amination of 2-chloropyridine, highlighting the compound's versatility in synthetic organic chemistry (Hamper & Tesfu, 2007).
Safety And Hazards
properties
IUPAC Name |
6-chloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJTLDIQBWBHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196575 | |
Record name | Pyridine, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloropyridine | |
CAS RN |
45644-21-1 | |
Record name | 6-Chloro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45644-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-amino-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045644211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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